molecular formula C10H8FN B11921068 3-Fluoro-4-methylquinoline

3-Fluoro-4-methylquinoline

Cat. No.: B11921068
M. Wt: 161.18 g/mol
InChI Key: NBSSLTLKZGDWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methylquinoline: is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinolines are known for their broad range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, nucleophilic substitution of fluorine atoms, and cross-coupling reactions. One common method involves the reaction of 3-aminoquinoline with a fluorinating agent to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • 3-Fluoroquinoline
  • 4-Methylquinoline
  • 3,5-Difluoroquinoline

Comparison: 3-Fluoro-4-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This dual substitution provides a distinct set of chemical and biological properties compared to its analogs. For example, 3-Fluoroquinoline lacks the methyl group, which can influence its reactivity and biological activity. Similarly, 4-Methylquinoline does not have the fluorine atom, affecting its overall properties .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

3-fluoro-4-methylquinoline

InChI

InChI=1S/C10H8FN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3

InChI Key

NBSSLTLKZGDWRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)F

Origin of Product

United States

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